molecular formula C20H24FN3O4S B2486844 N-(4-fluoro-2-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251621-26-7

N-(4-fluoro-2-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2486844
CAS RN: 1251621-26-7
M. Wt: 421.49
InChI Key: XRDSNXXZFHWDIF-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have been explored for various biological and pharmacological activities. These compounds often contain functional groups like acetamide, sulfonyl, and pyridinyl, which contribute to their activity and interaction with biological systems.

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including the pairing of specific sulfonyl chlorides with amines, followed by substitution reactions with electrophiles like bromoacetamides. For example, the synthesis of N-aryl/aralkyl substituted acetamide derivatives has been reported, utilizing benzenesulfonyl chloride and 1-aminopiperidine under controlled conditions (Khalid et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and quantum chemical studies, plays a crucial role in understanding the geometry, bond orders, and electronic structure of these compounds. Investigations into similar compounds have employed techniques like FT-IR, FT-Raman, and NMR to elucidate their structures.

Chemical Reactions and Properties

The chemical behavior of such compounds is influenced by their functional groups, leading to reactions like oxidation, reduction, and hydrolysis. Their reactivity towards enzymes, as well as their ability to inhibit specific pathways (e.g., PI3Ks inhibition for anticancer effects), is of particular interest (Wang et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are essential for determining the compound's applicability in different environments and formulations. These properties are typically assessed through experimental evaluations and can influence the compound's handling and storage conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, pKa, and redox potential, are critical for predicting the behavior of these compounds in biological systems and their overall efficacy as therapeutic agents. Studies often focus on modifications to enhance desirable properties, like reduced toxicity and improved potency (Xiao-meng Wang et al., 2015).

Scientific Research Applications

Fluorinating Agents and Synthesis Applications

The study by E. Fritz-Langhals (1994) discussed alkali metal fluorides like potassium fluoride and cesium fluoride in formamide, N-methylformamide, or acetamide as efficient fluorinating agents. These agents are used for the enantiocontrolled synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes from corresponding sulfonates. This research is crucial for understanding the chemical reactions and synthetic pathways that might involve the use of "N-(4-fluoro-2-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide" in synthesizing fluorinated organic compounds, highlighting the compound's potential role in developing new synthetic methods and materials (Fritz-Langhals, 1994).

Antiepileptic Drug Development

In another research dimension, Tomoyuki Tanaka et al. (2019) identified a compound with structural similarities, highlighting its potential as a broad-spectrum antiepileptic drug candidate. The optimization of related chemical structures led to improved ADME profiles, indicating the compound's potential in the development of new medications. This example illustrates how modifying specific functional groups or adding molecular structures, similar to "this compound", could lead to significant pharmacological discoveries (Tanaka et al., 2019).

Phosphoinositide 3-Kinase Inhibition for Cancer Treatment

Research by Markian M Stec et al. (2011) on compounds inhibiting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) demonstrates the compound's relevance in cancer treatment. These inhibitors, through modifications of their chemical structures, show potent in vitro and in vivo efficacy, suggesting the importance of such chemical entities in developing cancer therapeutics. This study underscores the potential applications of "this compound" in oncological research, particularly in targeting specific pathways for tumor growth inhibition (Stec et al., 2011).

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-14-7-10-24(11-8-14)29(27,28)18-4-3-9-23(20(18)26)13-19(25)22-17-6-5-16(21)12-15(17)2/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDSNXXZFHWDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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